2,2-Difluoro-1-(4-iodophenyl)ethan-1-one
Description
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a difluoroacetophenone backbone substituted with a 4-iodophenyl group. This compound combines the electron-withdrawing effects of fluorine and iodine, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of heterocycles . The iodine substituent enhances its utility in further functionalization, such as Suzuki-Miyaura couplings, while the difluoro motif may improve metabolic stability in medicinal chemistry applications .
Properties
Molecular Formula |
C8H5F2IO |
|---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5F2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
InChI Key |
FTURLZCAUWZGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one involves the reaction of 4-iodoacetophenone with a fluorinating agent. The reaction typically requires a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Compounds
Key Observations:
- Halogen Effects: The iodine in the target compound provides a heavy atom for crystallography and a reactive site for cross-coupling, whereas bromine analogs (e.g., 2-bromo-2,2-difluoroamides) exhibit higher reactivity in cyclization reactions .
- Fluorine Impact: Difluoro substitution increases molecular polarity and metabolic stability compared to non-fluorinated analogs like 4-iodoacetophenone. This is critical in medicinal chemistry, where fluorine is often used to modulate bioavailability .
- Substituent Diversity: Electron-withdrawing groups (e.g., CF₃ in ’s compound) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks, while bulky groups (e.g., tert-butyl in ’s 5b) may sterically hinder reactions .
Table 2: Reaction Yields and Conditions for Selected Compounds
Key Insights:
- Catalytic Efficiency: Palladium-catalyzed reactions generally yield 45–73% for difluoroacetophenones, with electron-deficient aryl groups (e.g., CF₃) showing higher efficiency than bulky substituents (e.g., tert-butyl) .
- Halogen Reactivity: Iodo-substituted compounds (e.g., the target) are more amenable to cross-coupling than bromo analogs but may require milder conditions to avoid premature dehalogenation .
Physicochemical Properties
- Melting Points: Non-fluorinated 4-iodoacetophenone melts at 82–89°C , while difluoro analogs (e.g., ’s compound) are typically oils or low-melting solids due to reduced crystallinity from fluorine’s inductive effects.
- Solubility: The difluoro group enhances solubility in polar aprotic solvents (e.g., THF, DCM) compared to non-fluorinated analogs, aiding in reaction homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
